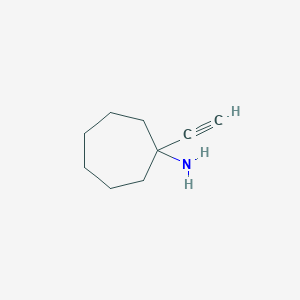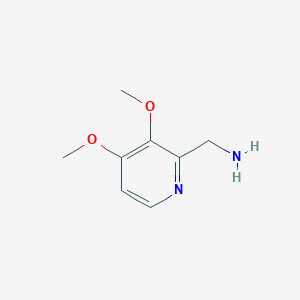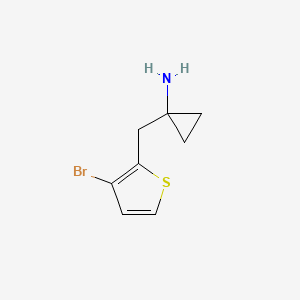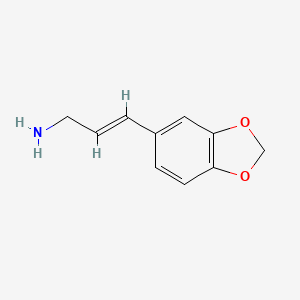
3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine: is an organic compound with the molecular formula C10H11NO2. It features a unique structure that includes a 1,3-dioxaindan moiety attached to a prop-2-en-1-amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine typically involves the reaction of 1,3-dioxaindan derivatives with appropriate amine precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including as candidates for drug development targeting specific diseases .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 2-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(1,3-Dioxaindan-5-yl)prop-2-ynoic acid
Comparison: Compared to similar compounds, 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine stands out due to its unique combination of the 1,3-dioxaindan and prop-2-en-1-amine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7,11H2/b2-1+ |
Clé InChI |
VYFIRAGGRGUHIO-OWOJBTEDSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/CN |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


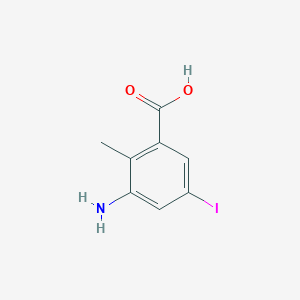
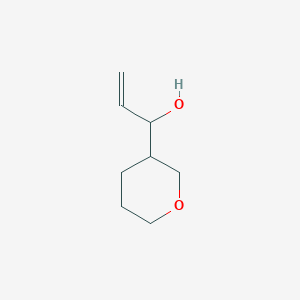
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
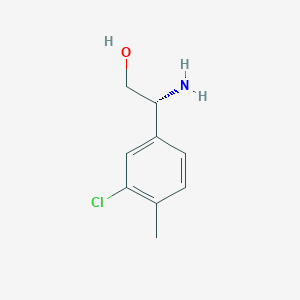
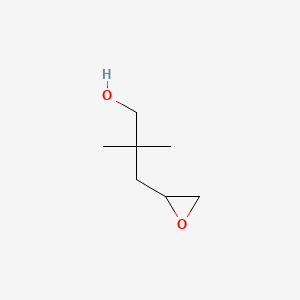
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
